Cas no 923949-14-8 ((2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid)
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid, 3-(5-chloro-2-pyridinyl)-, (2E)-
- (E)-3-(5-Chloropyridin-2-yl)acrylic acid
- (2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid
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- Inchi: 1S/C8H6ClNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+
- InChI Key: HBVRJOCTNGMZNF-ONEGZZNKSA-N
- SMILES: C(O)(=O)/C=C/C1=NC=C(Cl)C=C1
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1455862-0.05g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 0.05g |
$683.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-0.1g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 0.1g |
$715.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-0.25g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 0.25g |
$748.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-0.5g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 0.5g |
$781.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-1.0g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 1g |
$813.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-2.5g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 2.5g |
$1594.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-5.0g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 5g |
$2360.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-10.0g |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 10g |
$3500.0 | 2023-06-06 | ||
| Enamine | EN300-1455862-50mg |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 50mg |
$587.0 | 2023-09-29 | ||
| Enamine | EN300-1455862-100mg |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid |
923949-14-8 | 100mg |
$615.0 | 2023-09-29 |
(2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on (2E)-3-(5-chloropyridin-2-yl)prop-2-enoic acid
(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic Acid (CAS No. 923949-14-8): A Comprehensive Overview
(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid (CAS No. 923949-14-8) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This article provides a detailed overview of its chemical structure, physical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Structure and Physical Properties
(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid is a substituted pyridine derivative characterized by its unique chemical structure. The compound features a 5-chloropyridin-2-yl group attached to a propenoic acid moiety via a double bond. This arrangement imparts specific chemical and physical properties that are crucial for its biological activities and potential therapeutic applications.
The molecular formula of (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid is C9H7ClNO2, with a molecular weight of approximately 198.61 g/mol. It is a white to off-white solid at room temperature and is slightly soluble in water but highly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various experimental and pharmaceutical applications.
Synthesis Methods
The synthesis of (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid has been the subject of several research studies, with multiple synthetic routes being reported. One common method involves the condensation of 5-chloropyridine-2-carbaldehyde with malonic acid in the presence of a base, followed by dehydration to form the desired product. This method is efficient and yields high purity compounds, making it suitable for large-scale production.
An alternative approach involves the reaction of 5-chloro-pyridine with acryloyl chloride in the presence of a suitable catalyst. This method offers advantages in terms of yield and purity, particularly when optimized conditions are used. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or catalysts derived from renewable resources.
Biological Activities and Mechanisms of Action
(2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. One of its key activities is its ability to modulate various signaling pathways involved in inflammation and cancer. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In addition to its anti-inflammatory properties, (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid has demonstrated significant anticancer activity against various cancer cell lines. Mechanistic studies have revealed that it can induce apoptosis through the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, it has been shown to inhibit cell proliferation by interfering with cell cycle progression at the G1/S phase.
Potential Applications in Drug Development
The unique biological activities of (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid make it an attractive candidate for drug development in several therapeutic areas. In the field of oncology, this compound has shown promise as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colorectal cancer. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis in animal models.
Beyond oncology, (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid has potential applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Its ability to inhibit pro-inflammatory cytokines makes it a valuable candidate for developing new anti-inflammatory drugs with fewer side effects compared to existing treatments.
Current Research Trends and Future Directions
The ongoing research on (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of prodrugs or drug delivery systems that can enhance its bioavailability and reduce toxicity. For example, nanoparticle-based delivery systems have shown promise in improving the efficacy and safety profile of this compound.
In addition to these efforts, there is growing interest in understanding the molecular mechanisms underlying the biological activities of (2E)-3-(5-Chloropyridin-2-yl)prop-2-enoic acid. Advanced techniques such as high-throughput screening and computational modeling are being employed to identify novel targets and pathways that can be modulated by this compound. These insights could lead to the discovery of new therapeutic strategies for treating complex diseases.
Conclusion
(2E)-3-(5-Chloropyridin-2-y l)prop - 0 - enoic acid (CAS No . 9 0 - 14 - 8) strong > i s an important compound with significant potential in medicinal chemistry and pharmaceutical research . Its unique chemical structure , diverse biological activities , and promising therapeutic applications make it an attractive candidate for further development . As research continues to advance , we can expect new insights into its mechanisms of action and novel uses that could benefit patients suffering from various diseases . p >
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